

An In-depth Technical Guide to 2-Methylpiperazine-d7: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylpiperazine-d7**

Cat. No.: **B15553929**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-Methylpiperazine-d7** (CAS Number: 1219802-98-8). This deuterated analog of 2-methylpiperazine is a valuable tool in various research and development applications, particularly in pharmacokinetic and metabolic studies. This document consolidates available data to facilitate its use in a laboratory setting.

Core Chemical Properties

2-Methylpiperazine-d7, systematically named (\pm)-2-Methylpiperazine-2,3,3,5,5,6,6-d7, is a stable isotope-labeled compound.^[1] The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry. While specific experimental data for the d7-analog is limited, the physicochemical properties of its non-deuterated counterpart, 2-methylpiperazine (CAS: 109-07-9), offer valuable insights.^[2]

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of **2-Methylpiperazine-d7** and, for comparative purposes, its non-deuterated form.

Table 1: Chemical Identifiers and Properties of **2-Methylpiperazine-d7**

Property	Value	Source
Chemical Name	(\pm)-2-Methylpiperazine-2,3,3,5,5,6,6-d7	[1]
CAS Number	1219802-98-8	[1] [2]
Molecular Formula	C ₅ H ₁₁ D ₇ N ₂	InvivoChem
Molecular Weight	107.21 g/mol	InvivoChem
Synonyms	(\pm)-2-Methylpiperazine-d7	[2]

Table 2: Physicochemical Properties of 2-Methylpiperazine (Non-deuterated)

Property	Value	Source
CAS Number	109-07-9	[2] [3]
Molecular Formula	C ₅ H ₁₂ N ₂	[3]
Molecular Weight	100.16 g/mol	[3]
Appearance	White to yellow crystalline powder and chunks	[2] [4]
Melting Point	61-63 °C	
Boiling Point	155 °C at 763 mmHg	
Solubility	Soluble in water	[2]
SMILES	CC1CNCCN1	
InChI	1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3	
InChI Key	JOMNTHCQHJPVAZ-UHFFFAOYSA-N	

Chemical Structure

The fundamental structure of **2-Methylpiperazine-d7** consists of a piperazine ring with a methyl group at the 2-position. In this deuterated isotopologue, seven hydrogen atoms are substituted with deuterium.

Caption: 2D structure of **2-Methylpiperazine-d7**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of **2-Methylpiperazine-d7** are not readily available in the public domain. However, general methodologies for the synthesis and analysis of 2-methylpiperazine and its derivatives can be adapted by skilled researchers.

Synthesis

The synthesis of unlabeled 2-methylpiperazine has been reported through various methods, including the photocatalytic cyclization of N-(β -hydroxypropyl)ethylenediamine. A typical procedure involves the irradiation of the starting material in a non-aqueous solvent with a semiconductor-zeolite composite catalyst under a stream of oxygen.

A general synthetic approach for deuterated compounds involves using deuterated starting materials or reagents in a synthetic route established for the non-deuterated analog. For **2-Methylpiperazine-d7**, this could potentially involve the use of deuterated propylene glycol or deuterated ethylenediamine in a cyclocondensation reaction.

Analysis

The identity and purity of **2-Methylpiperazine-d7** are typically confirmed using a combination of analytical techniques:

- Mass Spectrometry (MS): This is a primary technique for confirming the molecular weight and the degree of deuterium incorporation. The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the seven deuterium atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectroscopy is used to confirm the absence of protons at the labeled positions. ^{13}C NMR can also be employed to verify the carbon skeleton.

- High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for purity assessment. For piperazine and its derivatives, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enable UV detection.

Applications in Research and Drug Development

2-Methylpiperazine and its derivatives are important intermediates in the synthesis of a variety of pharmaceutical compounds, including antiviral and anticancer agents. The deuterated form, **2-Methylpiperazine-d7**, is particularly valuable in:

- Pharmacokinetic (PK) Studies: It can be used as an internal standard in LC-MS/MS assays to accurately quantify the non-deuterated drug candidate in biological matrices.
- Metabolism Studies: Isotope tracing studies using **2-Methylpiperazine-d7** can help in the identification and quantification of metabolites.
- Enzyme Inhibition Assays: It can be used to study the mechanism of enzymes involved in the metabolism of drugs containing the 2-methylpiperazine moiety.

In conclusion, **2-Methylpiperazine-d7** is a crucial analytical tool for researchers and drug development professionals. While specific experimental data for this deuterated compound is sparse, the information available for its non-deuterated counterpart provides a solid foundation for its application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylpiperazine-d7: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15553929#2-methylpiperazine-d7-chemical-properties-and-structure\]](https://www.benchchem.com/product/b15553929#2-methylpiperazine-d7-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com